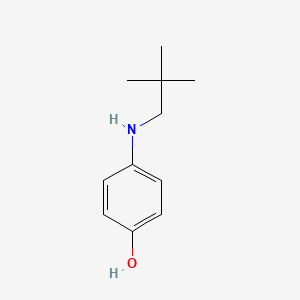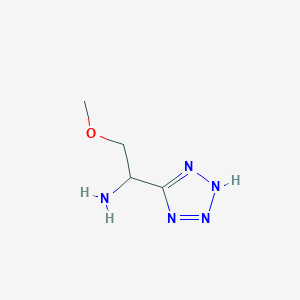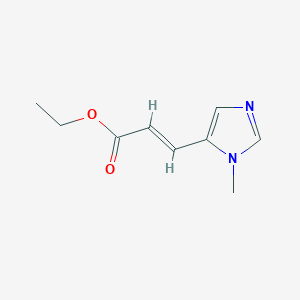
1-(2-Bromophenyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of a bromine atom on the phenyl ring at the second position makes this compound a unique derivative of tetrazole.
Mecanismo De Acción
Target of Action
1-(2-Bromophenyl)tetrazole, like other tetrazole derivatives, is known to exhibit a wide range of medicinal activity and potential role in biosciences . .
Mode of Action
It’s worth noting that tetrazole derivatives are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that this compound may interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Tetrazoles in general are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which suggests that this compound may have similar properties. This could potentially impact the compound’s bioavailability.
Result of Action
Given the broad range of biological effects exhibited by tetrazoles , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and biochemical pathway involved.
Análisis Bioquímico
Biochemical Properties
1-(2-Bromophenyl)tetrazole is known to interact with various biomolecules. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows them to penetrate more easily through cell membranes .
Molecular Mechanism
Tetrazoles are known to inhibit the production of nitric oxide in cells by binding to iron and copper ions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Tetrazoles are known for their stability and resistance to biological degradation , suggesting that this compound may have similar properties.
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids , which may influence its transport and distribution.
Subcellular Localization
Its lipid solubility may influence its localization within the cell .
Métodos De Preparación
The synthesis of 1-(2-Bromophenyl)tetrazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an aryl diazonium salt and trimethylsilyldiazomethane. This reaction typically occurs under mild conditions and yields the desired tetrazole derivative with good efficiency .
In an industrial setting, the production of this compound may involve the use of heterogeneous catalysts to enhance the reaction rate and selectivity. The use of eco-friendly solvents and moderate reaction conditions is also preferred to minimize environmental impact .
Análisis De Reacciones Químicas
1-(2-Bromophenyl)tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, resulting in the formation of different oxidation states.
Cycloaddition Reactions: The tetrazole ring can undergo [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of new heterocyclic compounds.
Common reagents used in these reactions include sodium azide, trimethylsilyldiazomethane, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)tetrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Comparación Con Compuestos Similares
1-(2-Bromophenyl)tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Substituted Tetrazoles: These compounds have substitutions at the fifth position of the tetrazole ring, leading to variations in their chemical and biological properties.
The presence of the bromine atom in this compound makes it unique, as it can participate in specific substitution reactions that are not possible with other tetrazole derivatives .
Propiedades
IUPAC Name |
1-(2-bromophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHTZCRHRSTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309737-83-5 |
Source


|
| Record name | 1-(2-bromophenyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2915751.png)
![1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2915752.png)




![2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol](/img/structure/B2915761.png)


